2-Methyl-1,2,3-propanetriol

Description

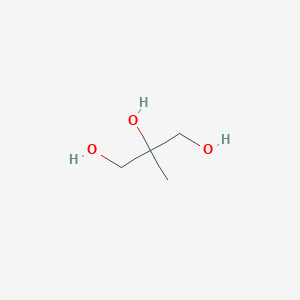

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJRTGIXWIUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323378 | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-58-3 | |

| Record name | NSC403834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpropane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Unique Glycerol Analog for Advanced Applications

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1,2,3-propanetriol

In the landscape of chemical synthesis and materials science, polyfunctional molecules serve as foundational pillars for innovation. 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also known as 2-Methyl-Glycerol, emerges as a structurally unique analog of glycerol, offering a distinct profile of reactivity and steric properties.[1] While glycerol (propane-1,2,3-triol) is a ubiquitous building block, the introduction of a methyl group at the central carbon atom to create a tertiary alcohol moiety fundamentally alters the molecule's characteristics. This substitution replaces the secondary hydroxyl group of glycerol with a more sterically hindered tertiary alcohol, a feature that has significant implications for its use in drug development, polymer science, and organic synthesis.

This guide provides an in-depth exploration of the chemical properties of 2-Methyl-1,2,3-propanetriol, moving beyond basic data to offer insights into its synthesis, analytical characterization, reactivity, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.

Section 1: Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and physical formulations. 2-Methyl-1,2,3-propanetriol is a polyol (a polyhydric alcohol) whose physical state at room temperature is a solid, necessitating specific handling and storage conditions to maintain its stability. Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 25245-58-3 | [1][2] |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| Synonyms | 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane | [1] |

| Appearance | Solid | |

| Boiling Point | 115 °C | [1][2] |

| Density | 1.217 g/cm³ | [1][2] |

| Flash Point | 145.8 °C | [1] |

| Solubility | Inferred to be miscible with water and polar organic solvents like ethanol, analogous to glycerol. | [3][4] |

| Storage Temperature | Recommended at -15°C to -20°C in a well-sealed container. | [1][2] |

Rationale: The high boiling point and density relative to its low molecular weight are attributable to extensive intermolecular hydrogen bonding enabled by the three hydroxyl groups. Its structural similarity to glycerol, a highly hygroscopic and water-miscible compound, strongly suggests similar solubility behavior.[3] The solid physical form at ambient temperature, unlike glycerol, is likely due to more efficient crystal packing facilitated by its molecular symmetry.

Section 2: Synthesis and Manufacturing

A logical approach involves the Grignard reaction of methylmagnesium bromide with dihydroxyacetone. This method leverages readily available starting materials to construct the target molecule's carbon skeleton and introduce the key functional groups in a single, high-yielding step.

Proposed Synthesis Pathway: Grignard Addition to Dihydroxyacetone

Caption: Proposed synthesis of 2-Methyl-1,2,3-propanetriol via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat gun or iodine crystal) and maintained at a gentle reflux until all the magnesium has been consumed. The resulting grey solution is the Grignard reagent, methylmagnesium bromide.

-

Expertise Note: The absolute exclusion of water is critical. Any moisture will quench the Grignard reagent, drastically reducing the yield. All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.

-

-

Nucleophilic Addition: The Grignard solution is cooled in an ice bath. A solution of dihydroxyacetone, dissolved in anhydrous tetrahydrofuran (THF) for better solubility, is added dropwise to the stirred Grignard reagent. The addition is controlled to maintain a temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Expertise Note: Dihydroxyacetone is often a dimer which should be cracked to the monomer by gentle heating before use. The slow, cold addition minimizes side reactions, such as enolization of the ketone.

-

-

Workup and Purification: The reaction is quenched by slowly pouring the mixture over a slurry of crushed ice and saturated aqueous ammonium chloride or a dilute strong acid like HCl. This protonates the intermediate magnesium alkoxide and dissolves the magnesium salts. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Methyl-1,2,3-propanetriol.

-

Trustworthiness: This protocol is self-validating. The purity of the final product can be confirmed using the analytical methods described in the next section (NMR, MS), and its melting point can be compared to literature values.

-

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of 2-Methyl-1,2,3-propanetriol is paramount for any research or development application. A combination of spectroscopic techniques provides a definitive structural fingerprint. While a dedicated public spectral database for this specific compound is sparse, we can accurately predict the expected spectroscopic data based on its structure and data from analogous molecules like glycerol and other methylated polyols.[5][6]

Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~1.2 ppm (s, 3H): Methyl protons (CH₃). δ ~3.5-3.7 ppm (m, 4H): Methylene protons (-CH₂OH). δ ~2.5-4.0 ppm (br s, 3H): Hydroxyl protons (-OH). | The methyl group is a singlet as it has no adjacent protons. The two methylene groups are chemically equivalent but their protons may be diastereotopic, leading to a complex multiplet. Hydroxyl proton signals are typically broad and their chemical shift is concentration and solvent dependent.[5] |

| ¹³C NMR | ~20-25 ppm: Methyl carbon (CH₃). ~65-70 ppm: Methylene carbons (-CH₂OH). ~70-75 ppm: Quaternary carbon (C-OH). | Four unique carbon environments should produce four distinct signals. The carbons bonded to electronegative oxygen atoms are deshielded and appear downfield. The quaternary carbon will be distinct from the methylene carbons.[5][6] |

| FT-IR | ~3300 cm⁻¹ (broad): O-H stretch (hydrogen-bonded). ~2950 cm⁻¹ (sharp): C-H alkane stretch. ~1050 cm⁻¹ (strong): C-O alcohol stretch. | These are characteristic absorption bands for polyhydric alcohols. The broadness of the O-H band is a definitive indicator of strong intermolecular hydrogen bonding.[7][8] |

| Mass Spec (EI) | m/z = 106 (M⁺): Molecular ion (may be weak or absent). m/z = 88 (M-18): Loss of water (H₂O). m/z = 75 (M-31): Loss of a hydroxymethyl radical (•CH₂OH). m/z = 57: Further fragmentation. | Electron ionization often leads to fragmentation in alcohols. The loss of water is a classic fragmentation pathway. Alpha-cleavage (loss of •CH₂OH) is also highly characteristic and would lead to a stable oxonium ion.[9][10] |

Analytical Validation Workflow

A robust quality control workflow is essential to validate the identity, purity, and consistency of 2-Methyl-1,2,3-propanetriol batches for use in sensitive applications like drug development.

Caption: A typical quality control workflow for validating a batch of 2-Methyl-1,2,3-propanetriol.

Section 4: Reactivity and Chemical Behavior

The chemical behavior of 2-Methyl-1,2,3-propanetriol is dominated by its three hydroxyl groups. However, the presence of two primary hydroxyls and one tertiary hydroxyl group creates a reactivity differential that can be exploited for selective chemical transformations.

-

Primary Hydroxyls (-CH₂OH): These are the most reactive sites for common alcohol reactions due to lower steric hindrance. They readily undergo esterification, etherification, and reaction with isocyanates.[11][12]

-

Tertiary Hydroxyl (-C(CH₃)OH): This group is significantly more sterically hindered and thus less reactive than the primary hydroxyls.[12] This differential allows for selective reactions at the primary positions while leaving the tertiary alcohol intact under carefully controlled conditions. For example, reaction with one equivalent of a bulky acylating agent (like pivaloyl chloride) would preferentially occur at the primary positions.

-

Oxidation: The primary alcohols can be oxidized to aldehydes and further to carboxylic acids using standard oxidizing agents.[10] In contrast, the tertiary alcohol is resistant to oxidation under non-forcing conditions, as this would require breaking a carbon-carbon bond.[10] This resistance is a key feature distinguishing it from glycerol, whose secondary alcohol is readily oxidized to a ketone.

Caption: Common reactions targeting the reactive primary hydroxyl groups of the molecule.

Section 5: Applications in Research and Drug Development

The unique structural features of 2-Methyl-1,2,3-propanetriol make it a molecule of significant interest for advanced applications, particularly where the properties of glycerol need to be modified.

-

Polymer and Materials Science: As a triol, it is an excellent monomer or cross-linking agent for producing branched or cross-linked polymers like polyesters and polyurethanes.[1] The tertiary alcohol and associated methyl group can impart increased thermal stability, altered solubility, and greater hydrolytic resistance to the resulting polymer compared to glycerol-based polymers, due to increased steric shielding around the polymer backbone.[11]

-

Drug Development and Medicinal Chemistry:

-

Scaffold and Building Block: It can serve as a chiral or achiral scaffold for synthesizing complex molecules. The differential reactivity of its hydroxyl groups allows for sequential functionalization, building molecular complexity in a controlled manner.

-

Modulation of Physicochemical Properties: In drug design, adding a methyl group can significantly impact a molecule's properties by increasing lipophilicity, altering metabolic stability, and influencing conformation.[13] Using 2-Methyl-1,2,3-propanetriol as a linker or fragment in a drug candidate, instead of glycerol, could improve its pharmacokinetic profile (e.g., membrane permeability, resistance to metabolic oxidation).

-

Prodrugs and Solubilizers: The hydroxyl groups can be used to attach promoieties to create prodrugs or to link to poorly soluble active pharmaceutical ingredients (APIs) to enhance their aqueous solubility.

-

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Methyl-1,2,3-propanetriol is essential. While its toxicological properties have not been fully investigated, the available data indicates it should be handled with care.

| Hazard Category | GHS Classification and Statement | Recommended Precautions |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | Warning: H315 - Causes skin irritation. | Wear protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. Avoid inhaling dust or vapors. |

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -15°C to -20°C.[1][2]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and safety glasses, should be worn at all times when handling this compound.

Conclusion

2-Methyl-1,2,3-propanetriol is more than just a methylated version of glycerol; it is a specialized chemical tool with a unique set of properties. Its trifunctionality, combined with the steric and electronic effects of a tertiary alcohol center, provides chemists and material scientists with a versatile platform for creating novel polymers, complex molecular architectures, and potentially improved pharmaceutical agents. A thorough understanding of its synthesis, analytical profile, and differential reactivity is the key to unlocking its full potential in advanced scientific applications.

References

-

Tri-iso. (n.d.). High Functionality Polyether Polyols. Retrieved from [Link]

-

Javni, I., Petrović, Z. S., & Guo, A. (2020). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Polymers, 12(12), 2936. Available at: [Link]

-

American Elements. (n.d.). 2-Methyl-1,2,3-propanetriol | CAS 25245-58-3. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 1 g. Retrieved from [Link]

-

Klymenko, N. S., et al. (2021). Comparative Reactivity of Different Polyols in the PET Saponification Process. Polymers, 13(16), 2755. Available at: [Link]

-

Chaudhari, R. V., et al. (2005). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 7(1), 49-55. Available at: [Link]

-

Kim, H. J., et al. (2012). The reactivity of different polyols for paint to polyisocyanate. ResearchGate. Available at: [Link]

-

Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

-

SpecialChem. (2024, December 10). Polyether, Polyester, Polycarbonate and Amine-terminated Polyol. [Video]. YouTube. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.

- Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.

- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

Haag, R., et al. (2021). Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. Biomacromolecules, 22(1), 123-134. Available at: [Link]

-

Dai, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1177. Available at: [Link]

-

NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Byrd, H. C., & Almost, A. (1998). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerol Mixtures That Are Dissolved in Nonpolar Solvents. Journal of the American Society for Mass Spectrometry, 9(1), 25-34. Available at: [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3-Propanetriol, tripropanoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol. Retrieved from [Link]

-

ChemBK. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

-

Fernandez-Lopez, J., et al. (2022). Fermentation Effect on Volatile Evolution of Plant-Based Dry-Cured Sausages. Foods, 11(21), 3505. Available at: [Link]

-

Dettmer, K., & Hammock, B. D. (2004). Mass spectrometry-based metabolomics. Mass spectrometry reviews, 23(3), 197-220. Available at: [Link]

-

Protein NMR. (2012). 1,3-13C- and 2-13C-Glycerol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1,2,3-propanetriol. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series, Volume 19. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. chembk.com [chembk.com]

- 4. 1,2,3-propanetriol [stenutz.eu]

- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1-Propanol, 2-methyl- [webbook.nist.gov]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. aqa.org.uk [aqa.org.uk]

- 11. High Functionality Polyether Polyols | Elastomers | Request Quote or Sample [tri-iso.com]

- 12. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1,2,3-propanetriol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 2-Methyl-1,2,3-propanetriol, also known as 2-methylglycerol. This molecule, a derivative of glycerol, holds potential in various fields, including polymer chemistry and as a building block in the synthesis of more complex molecules. This document will delve into the key synthetic strategies, providing detailed mechanistic insights, experimental protocols, and characterization data to support researchers in their endeavors.

Introduction: The Significance of 2-Methyl-1,2,3-propanetriol

Glycerol, a simple polyol, is a widely available and versatile chemical building block, primarily obtained as a byproduct of biodiesel production. Its derivatives are of significant interest for creating novel materials and pharmaceuticals. 2-Methyl-1,2,3-propanetriol, with its additional methyl group, offers altered physical and chemical properties compared to its parent molecule, such as changes in viscosity, polarity, and reactivity. These modifications can be advantageous in the development of new polymers, surfactants, and other specialty chemicals. This guide will focus on elucidating the most viable laboratory-scale syntheses of this intriguing molecule.

Synthesis Strategy 1: Grignard Reaction with Dihydroxyacetone Dimer

A robust and reliable method for the synthesis of 2-substituted glycerols is the nucleophilic addition of an organometallic reagent to a protected or unprotected form of dihydroxyacetone. The Grignard reaction, utilizing a methylmagnesium halide, provides a direct route to 2-Methyl-1,2,3-propanetriol.

Mechanistic Rationale

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, with the carbon atom of the methyl group carrying a partial negative charge. Dihydroxyacetone, which exists in equilibrium with its more stable dimeric form, presents an electrophilic carbonyl carbon. The reaction proceeds via the nucleophilic attack of the methyl group on the carbonyl carbon of dihydroxyacetone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-Methyl-1,2,3-propanetriol. The use of the dihydroxyacetone dimer as the starting material is often more practical due to its greater stability compared to the monomer.

Caption: Grignard reaction pathway for 2-Methyl-1,2,3-propanetriol synthesis.

Detailed Experimental Protocol

Materials:

-

Dihydroxyacetone dimer

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with gentle stirring. The reaction is initiated by gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

-

Reaction with Dihydroxyacetone Dimer: The dihydroxyacetone dimer is dried by azeotropic distillation with toluene. The dried dimer is then suspended in anhydrous THF in a separate flame-dried flask under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of Grignard Reagent: The prepared methylmagnesium bromide solution is added dropwise to the suspension of the dihydroxyacetone dimer at 0°C with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-Methyl-1,2,3-propanetriol is a viscous liquid and can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Condition |

| Grignard Reagent | Methylmagnesium bromide |

| Starting Material | Dihydroxyacetone dimer |

| Solvent | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | 0°C to Room Temperature |

| Workup | Saturated aq. NH₄Cl |

| Purification | Vacuum Distillation or Column Chromatography |

Synthesis Strategy 2: Dihydroxylation of 2-Methyl-2-propen-1-ol

An alternative approach to 2-Methyl-1,2,3-propanetriol involves the dihydroxylation of the readily available allylic alcohol, 2-methyl-2-propen-1-ol. This method introduces two hydroxyl groups across the double bond.

Mechanistic Considerations

The syn-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the double bond, forming a cyclic osmate ester. This intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium species, which is re-oxidized by NMO to complete the catalytic cycle.

Caption: Catalytic cycle for the dihydroxylation of 2-methyl-2-propen-1-ol.

Experimental Protocol

Materials:

-

2-Methyl-2-propen-1-ol

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone and water (as solvent)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-2-propen-1-ol and NMO in a mixture of acetone and water.

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of osmium tetroxide solution at room temperature. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite, which reduces any remaining osmium species. The mixture is stirred for 30 minutes, and then the acetone is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2-Methyl-1,2,3-propanetriol.

| Parameter | Condition |

| Starting Material | 2-Methyl-2-propen-1-ol |

| Reagents | cat. OsO₄, NMO |

| Solvent | Acetone/Water |

| Reaction Temperature | Room Temperature |

| Quenching Agent | Saturated aq. Na₂SO₃ |

| Purification | Column Chromatography |

Characterization of 2-Methyl-1,2,3-propanetriol

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following are the expected physical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| Appearance | Colorless, viscous liquid | [2] |

| Boiling Point | 115 °C | [1] |

| Density | 1.217 g/cm³ | [1] |

| Flash Point | 145.8 °C | [1] |

Spectroscopic Data:

-

¹H NMR: While a publicly available spectrum is not readily found, a commercial supplier indicates that the ¹H-NMR spectrum corresponds to the assigned structure.[2] The expected spectrum would show a singlet for the methyl protons, and multiplets for the methylene and hydroxyl protons.

-

¹³C NMR: The spectrum is expected to show four distinct signals corresponding to the four carbon atoms in different chemical environments.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching bands will be present in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 106, although it may be weak. Fragmentation patterns would likely involve the loss of water (M-18), hydroxymethyl radicals (M-31), and other characteristic fragments.

Applications and Future Prospects

2-Methyl-1,2,3-propanetriol is a monomer that can be used in the production of polymers.[1] It has been shown to be an efficient cross-linking agent for metal surfaces and is used as a polymerization catalyst.[1] It can also be used as a feedstock for producing plastics.[1] Its unique structure may lead to polymers with tailored properties such as improved thermal stability, altered hydrophilicity, and different mechanical characteristics compared to glycerol-based polymers. Furthermore, as a chiral molecule, enantiomerically pure 2-Methyl-1,2,3-propanetriol could serve as a valuable building block in asymmetric synthesis.

Safety and Handling

While a specific safety data sheet for 2-Methyl-1,2,3-propanetriol is not widely available, it should be handled with the care afforded to other laboratory chemicals. Based on its structure as a polyol, it is expected to have low volatility and toxicity. However, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds like 2-methyl-2-propyl-1,3-propanediol, potential hazards include eye, skin, and respiratory tract irritation.[3]

Conclusion

The synthesis of 2-Methyl-1,2,3-propanetriol is achievable through established organic chemistry methodologies. The Grignard reaction with dihydroxyacetone dimer offers a direct and efficient route, while the dihydroxylation of 2-methyl-2-propen-1-ol provides a viable alternative. This guide has provided the foundational knowledge, including mechanistic insights and detailed protocols, to empower researchers to synthesize and explore the potential of this interesting glycerol derivative. Further research into the applications of this compound will undoubtedly uncover new opportunities in materials science and synthetic chemistry.

References

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Samoilov, V., Porukova, I., Kozhevnikov, A. A., & Kniazeva, M. I. (2024). Synthesis of Methyl Glycerol Ethers over a Zeolite Catalyst in a Fixed-Bed Reactor. Petroleum Chemistry.

-

Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

- Gilman, H., & McGlumphy, J. H. (1928). Preparation and reactions of medium-ring Grignard reagent. Bulletin de la Societe Chimique de France, 43, 1322.

-

Sharpless, K. B. (2001). Nobel Lecture. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilization of Pure and Aqueous 1,2,3-Propanetriol by Reverse Aggregates of Aerosol−OT in Isooctane Probed by FTIR and 1H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US8704005B2 - Methods for making polyglycerol.

-

Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitro-2-methyl-1,3-propanediol.

-

ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Frontiers. (n.d.). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

- Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.

-

National Center for Biotechnology Information. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

-

ResearchGate. (2019, November 19). (PDF) Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]

-

Kumar Metal. (n.d.). Glycerin Uses: Versatile Applications in Various Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) glycerol and 1,2-propanediol mixture and (b).... Retrieved from [Link]

-

Kumar Metal. (2022, November 30). The Many Faces of Glycerol Applications Uncovered. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

- Wamser, C. C. (2000). Exam 1 Answer Key.

- Google Patents. (n.d.). US3637774A - Process for preparation and purification of polyglycerols and esters thereof.

-

Foodcom S.A. (2024, November 21). Glycerine as an industrial driver – from biofuels to cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of reaction mixtures (liquid samples) from the reaction of.... Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

-

Trends in Sciences. (n.d.). View of Optimizing Biodiesel Yield from Microalgae: A Comparative Study of Spirulina sp. and Nannochloropsis oculata Using KOH-Catalyzed In-Situ Transesterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1, 2, 3-Butanetriol with retention time (RT)= 4.380. Retrieved from [Link]

-

MDPI. (n.d.). SPME-GC-MS and FTIR-ATR Spectroscopic Study as a Tool for Unifloral Common Greek Honeys' Botanical Origin Identification. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Propanetriol, mixt. with water. Retrieved from [Link]

Sources

Introduction: A Unique Building Block for Modern Chemistry

An In-Depth Technical Guide to 2-Methyl-1,2,3-propanetriol (CAS: 25245-58-3)

2-Methyl-1,2,3-propanetriol, a methylated analogue of glycerol, represents a unique and versatile building block for chemical synthesis and material science. Its structure, which incorporates both the hydrophilicity of a triol and the specific steric and electronic properties of a tertiary methyl group, makes it a compound of significant interest. While structurally simple, this molecule offers nuanced functionality that can be leveraged in applications ranging from polymer chemistry to the intricate world of drug design. For researchers and drug development professionals, understanding the core characteristics, synthesis, and potential applications of this compound is pivotal for unlocking its full potential. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to serve as a foundational resource for its application in the laboratory.

Core Physicochemical & Structural Profile

2-Methyl-1,2,3-propanetriol is also known by synonyms such as 2-methylpropane-1,2,3-triol and 2-Methyl-Glycerol.[1][2] Its fundamental identity is captured by its chemical structure, which features a propane backbone with hydroxyl groups on carbons 1, 2, and 3, and a methyl group on the central carbon.

Caption: Chemical structure of 2-Methyl-1,2,3-propanetriol.

A summary of its key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.[2]

| Property | Value | Source(s) |

| CAS Number | 25245-58-3 | [1],[3],[2] |

| Molecular Formula | C₄H₁₀O₃ | [1] |

| Molecular Weight | 106.12 g/mol | [1],[3] |

| Boiling Point | 115.00 °C | [1],[3] |

| Density | 1.217 g/cm³ | [1],[3] |

| Flash Point | 145.8 °C | [1],[3] |

| Physical Form | Solid | [2] |

| Storage Temperature | <-15°C to -20°C (Refrigerator) | [1],[3],[2] |

| InChI Key | OOJRTGIXWIUBGG-UHFFFAOYSA-N | [2] |

| SMILES | CC(CO)(CO)O | [1] |

Synthesis & Purification Strategy

Detailed, peer-reviewed synthetic routes specifically for 2-Methyl-1,2,3-propanetriol are not extensively documented in public literature. However, a logical and efficient pathway can be devised from commercially available precursors based on fundamental organic reactions. A plausible approach involves the dihydroxylation of 2-methyl-2-propen-1-ol. This strategy is attractive due to the commercial availability of the starting material and the reliability of dihydroxylation reactions.

Proposed Synthetic Workflow

Caption: Proposed synthesis pathway for 2-Methyl-1,2,3-propanetriol.

Detailed Experimental Protocol: Catalytic Dihydroxylation

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Materials:

-

2-Methyl-2-propen-1-ol (1.0 eq)

-

N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.2 eq)

-

Osmium tetroxide (OsO₄), 4 wt% solution in water (0.002 eq)

-

Acetone and deionized water (e.g., 10:1 v/v solvent system)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate and brine for extraction

-

Magnesium sulfate (MgSO₄) for drying

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-2-propen-1-ol dissolved in the acetone/water solvent mixture. Cool the flask to 0 °C in an ice bath.

-

Causality: The use of a mixed solvent system ensures the solubility of both the nonpolar substrate and the polar reagents. Cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

-

Reagent Addition: Slowly add the NMO solution, followed by the catalytic amount of the OsO₄ solution.

-

Expertise: OsO₄ is the catalyst that forms the osmate ester across the double bond. NMO is a co-oxidant that regenerates the OsO₄ from its reduced state, allowing for the use of only a catalytic amount of the highly toxic and expensive osmium reagent.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 hexanes:ethyl acetate mobile phase and visualizing with potassium permanganate stain).

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's progress. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation.

-

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and add a saturated aqueous solution of sodium sulfite. Stir vigorously for 1 hour.

-

Causality: Sodium sulfite reduces and quenches any remaining OsO₄, forming a precipitate that can be removed. This is a critical safety and purification step.

-

-

Workup & Extraction: Filter the mixture through a pad of celite to remove solids. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the organic solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the final product. The high polarity of the triol may require a polar eluent system (e.g., a gradient of methanol in dichloromethane).

Applications in Drug Development & Research

The utility of 2-Methyl-1,2,3-propanetriol extends beyond its use as a polymer monomer.[1] In drug discovery, the introduction of a methyl group can profoundly modulate a molecule's biological activity and pharmacokinetic profile.[4]

The "Methyl Effect" in Medicinal Chemistry

The tertiary methyl group in 2-Methyl-1,2,3-propanetriol is not merely a passive structural feature. It can serve several strategic roles:

-

Metabolic Blocking: The methyl group can act as a steric shield, hindering enzymatic metabolism (e.g., by Cytochrome P450 enzymes) at or near the tertiary carbon. This can increase the metabolic stability and half-life of a drug candidate.

-

Lipophilicity Modulation: Adding a methyl group generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral absorption.

-

Conformational Locking: The steric bulk of the methyl group can restrict bond rotation, locking the molecule into a more specific, and potentially more active, conformation for binding to a biological target.

Caption: Structure-Activity Relationship (SAR) logic for the compound.

This molecule serves as an excellent starting fragment for fragment-based drug discovery (FBDD) or as a scaffold to be incorporated into larger molecules, similar to how related diols are used as precursors for drugs like the muscle relaxant carisoprodol.[5]

Analytical Methodologies: A GC-MS Approach

Accurate quantification of 2-Methyl-1,2,3-propanetriol in biological or environmental samples is critical for research and development. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (MS), is the preferred method for analyzing glycols and related polyols due to its high sensitivity and specificity.[6]

Analytical Workflow: Sample to Data

Caption: Workflow for quantitative analysis by GC-MS.

Protocol: Quantitative Analysis via GC-MS after Silylation

Rationale: The multiple hydroxyl groups make 2-Methyl-1,2,3-propanetriol non-volatile and prone to poor peak shape in GC. Derivatization by silylation replaces the acidic protons of the hydroxyl groups with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable compound suitable for GC analysis.

Materials:

-

Sample matrix (e.g., plasma)

-

Internal Standard (IS) (e.g., deuterated glycerol)

-

Acetonitrile (ACN) for protein precipitation

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as derivatizing agent

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution and 300 µL of cold acetonitrile to precipitate proteins.

-

Extraction: Vortex the tube for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Drying: Carefully transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 50 °C.

-

Trustworthiness: Ensuring complete dryness is critical, as residual water will react with the silylating agent and interfere with the derivatization process.

-

-

Derivatization: Add 50 µL of BSTFA to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

-

GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Example GC-MS Parameters:

| Parameter | Setting | Rationale |

| Column | DB-5ms, 30m x 0.25mm, 0.25µm | Standard non-polar column providing good separation for a wide range of analytes. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 80°C, ramp to 280°C at 15°C/min | A temperature gradient is necessary to elute the derivatized compound with good peak shape. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching and quantification. |

| MS Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific ions for the analyte and IS increases sensitivity and reduces matrix interference. |

Safety, Handling, and Toxicology

Proper handling of 2-Methyl-1,2,3-propanetriol is essential. Based on available safety data, the compound presents moderate hazards.

GHS Hazard Information: [2]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at -20°C as recommended.[3][9] The compound is described as hygroscopic and potentially air-sensitive, making inert atmosphere storage a consideration for long-term stability.[7]

-

First Aid:

It is crucial to note that the toxicological properties of this specific compound have not been fully investigated.[7][8] Therefore, it should be treated with the caution appropriate for a novel chemical entity.

Conclusion

2-Methyl-1,2,3-propanetriol is a promising chemical entity with a unique combination of features. Its triol backbone provides a hydrophilic scaffold, while the tertiary methyl group offers a powerful tool for modulating steric and electronic properties—a key strategy in modern drug design. While its full potential is still being explored, the methodologies for its synthesis, analysis, and safe handling are well within the grasp of equipped researchers. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their research and development pipelines, paving the way for new discoveries in materials and medicine.

References

- Biosynth. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.

- Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g.

- Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3.

- PubChem. (n.d.). 2-Methylprop-1-ene;propane-1,2,3-triol.

- Sigma-Aldrich. (n.d.). 2-Methyl-1,2,3-propanetriol | 25245-58-3.

- Fisher Scientific. (2010). Safety Data Sheet - Glycerol.

- Pharmaffiliates. (n.d.). 2-Methyl-2-propyl-1,3-propanediol: Applications in Organic Synthesis and Pharma.

- PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Propylene Glycol.

- Sigma-Aldrich. (2024). Safety Data Sheet - Glycerine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.

- Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry.

- ECHEMI. (n.d.). 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets.

- Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). 1,2,3-Propanetriol, trinitrate: Human health tier II assessment. Retrieved from Australian Government Department of Health.

- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

- WordPress.com. (2013). The application of 1,2,3-Propanetriol.

- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

- ChemBK. (n.d.). 1,2,3-propanetriol.

- Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Saponification Value of Fats and Oils.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Methyl-1,2,3-propanetriol | 25245-58-3 [sigmaaldrich.com]

- 3. 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-glycerol (IUPAC name: 2-methylpropane-1,2,3-triol), a substituted polyol, presents a unique combination of physical and chemical properties that are of significant interest to researchers in materials science and pharmaceutical development. This guide provides a comprehensive overview of the core physical characteristics of 2-methyl-glycerol, underpinned by established experimental methodologies for their determination. By elucidating the causality behind these properties and providing detailed protocols, this document aims to serve as an essential resource for scientists and professionals working with this versatile compound.

Introduction: Understanding the Molecular Architecture and its Implications

2-Methyl-glycerol is a structural analog of glycerol, distinguished by the substitution of a hydrogen atom with a methyl group on the central carbon. This seemingly minor modification has profound implications for its physical behavior, influencing its viscosity, polarity, and intermolecular hydrogen bonding capabilities. Unlike its parent molecule, glycerol, which has a symmetric structure, the tertiary alcohol group in 2-methyl-glycerol introduces steric hindrance that affects its reactivity and physical properties.

A thorough understanding of these properties is paramount for its application. In polymer chemistry, for instance, its functionality as a cross-linking agent is directly tied to the reactivity and accessibility of its hydroxyl groups.[1] In the pharmaceutical context, properties such as solubility and viscosity are critical determinants of its suitability as an excipient in various drug delivery systems.

Core Physical Properties

A precise understanding of the physical constants of 2-methyl-glycerol is the foundation for its effective application. The following table summarizes the key physical properties collated from various authoritative sources.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpropane-1,2,3-triol | [2][3] |

| Synonyms | 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane | [2] |

| CAS Number | 25245-58-3 | [2][3] |

| Molecular Formula | C₄H₁₀O₃ | [2][3] |

| Molecular Weight | 106.12 g/mol | [2][3] |

| Appearance | Colorless, viscous liquid | [4] |

| Density | 1.217 g/cm³ | [3] |

| Boiling Point | 115 °C | [3][5] |

| Melting Point | Information not readily available; reported as a solid at refrigerator temperatures. | [6] |

| Flash Point | 145.8 °C | [3][5] |

| Solubility | Soluble in water, methanol, and DMSO. | [4] |

Expert Insight: The high boiling point and viscosity, relative to its molecular weight, are direct consequences of the extensive intermolecular hydrogen bonding afforded by the three hydroxyl groups. The methyl group, while adding to the molecular mass, slightly disrupts the hydrogen-bonding network compared to glycerol, which could be a factor in its slightly different physical characteristics. The lack of a definitive melting point in readily available literature suggests that it may exist as a supercooled liquid or have a glass transition temperature rather than a sharp melting point, a common characteristic of polyols.

Synthesis and Purity

While various methods for the synthesis of glycerol derivatives exist, a common route to 2-methyl-glycerol can be conceptualized through the oxidation of isobutylene. A plausible synthetic pathway involves the epoxidation of isobutylene to isobutylene oxide, followed by hydrolysis to yield 2-methyl-1,2-propanediol, and a subsequent hydroxylation step to introduce the third hydroxyl group. However, detailed, high-yield, and scalable synthesis protocols are not widely published in open literature, with most information residing in patent literature focusing on related propanediols.[7][8]

Purity Assessment: The Critical Role of the Hydroxyl Value

For a polyol like 2-methyl-glycerol, purity is not just about the absence of contaminants; it is fundamentally about the integrity of its functional groups. The hydroxyl value is a critical parameter that quantifies the number of hydroxyl groups present in the material. This value is essential for stoichiometric calculations in polymerization reactions and for understanding its behavior in formulations. The industry-standard method for this determination is ASTM D4274, which involves the esterification of the hydroxyl groups and subsequent titration.[2][3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing researchers with robust methodologies to determine the key physical properties of 2-methyl-glycerol.

Determination of Density

Principle: The density of a liquid is its mass per unit volume. A straightforward and accurate method involves weighing a precise volume of the liquid.

Methodology:

-

Tare a clean, dry 10 mL pycnometer (specific gravity bottle) on an analytical balance and record its mass (m₁). The use of a pycnometer ensures a precise and reproducible volume.

-

Fill the pycnometer with 2-methyl-glycerol, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary. This ensures the volume is exactly that of the pycnometer.

-

Carefully wipe the outside of the pycnometer dry and weigh it again (m₂).

-

To determine the exact volume of the pycnometer (V), repeat steps 1-3 using deionized water at a known temperature, for which the density (ρ_water) is known.

-

Calculate the volume of the pycnometer: V = (m_water - m₁) / ρ_water.

-

Calculate the density of 2-methyl-glycerol (ρ_sample): ρ_sample = (m₂ - m₁) / V.

Causality: This gravimetric method is chosen for its high precision. The use of a pycnometer minimizes errors associated with reading a graduated cylinder and ensures that the determined volume is accurate, which is critical for a reliable density measurement.

Determination of Boiling Point (Microscale)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A microscale method is suitable for conserving valuable samples.

Methodology:

-

Place a small amount (0.5-1 mL) of 2-methyl-glycerol into a small test tube.

-

Invert a sealed-end capillary tube and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or a wire.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the sample is at its boiling point.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Causality: This method relies on the principle of vapor pressure. The rapid stream of bubbles indicates that the vapor pressure of the 2-methyl-glycerol inside the capillary has overcome the atmospheric pressure. As it cools, the point at which the liquid is drawn back in signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a liquid solute, miscibility is often the term used.

Methodology (for water, methanol, and DMSO):

-

To three separate, clean, and dry test tubes, add 1 mL of the respective solvent (deionized water, methanol, or DMSO).

-

Add 0.1 mL of 2-methyl-glycerol to each test tube.

-

Vortex or shake the test tubes vigorously for 30 seconds.

-

Visually inspect the mixture for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

-

If the mixture is clear and homogenous, continue adding 2-methyl-glycerol in 0.1 mL increments, vortexing after each addition, until a sign of immiscibility is observed or until a significant volume has been added, indicating high solubility.

-

Record the observations.

Causality: This qualitative method provides a rapid and effective assessment of miscibility. The choice of solvents (water, methanol, and DMSO) covers a range of polarities and is relevant to common laboratory and formulation practices. The observation of a single, clear phase is a definitive indicator of solubility at the tested concentrations.

Purity Determination via Hydroxyl Value (ASTM D4274)

Principle: This method involves the acetylation of the hydroxyl groups with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized sodium hydroxide solution. A blank determination is run in parallel. The difference in the amount of titrant consumed by the blank and the sample is proportional to the hydroxyl content.

Methodology (Conceptual Overview):

-

Sample and Blank Preparation: Accurately weigh a specific amount of 2-methyl-glycerol into a pressure bottle. Prepare a blank bottle with the same reagents but without the sample.

-

Acetylation: Add a precise volume of acetylating reagent (acetic anhydride in pyridine) to both bottles.

-

Reaction: Seal the bottles and heat them in a water bath at a specified temperature and for a specific duration to ensure complete acetylation of the hydroxyl groups.

-

Hydrolysis: Cool the bottles and add a defined amount of water to hydrolyze the excess acetic anhydride.

-

Titration: Add a phenolphthalein indicator and titrate the contents of both bottles with a standardized sodium hydroxide solution to a persistent pink endpoint.

-

Calculation: The hydroxyl number is calculated using the following formula: Hydroxyl Number (mg KOH/g) = [((B - S) × N × 56.1) / W] Where:

-

B = volume of NaOH solution for the blank (mL)

-

S = volume of NaOH solution for the sample (mL)

-

N = normality of the NaOH solution

-

56.1 = molecular weight of KOH (mg/mmol)

-

W = weight of the sample (g)

-

Causality: This titrimetric method is a classic and reliable way to quantify functional groups. The use of a blank is crucial to account for any acetic acid present as an impurity in the acetic anhydride and for any side reactions. The difference in titration volumes directly correlates to the amount of acetic anhydride consumed by the hydroxyl groups in the 2-methyl-glycerol sample.

Spectral Data: A Fingerprint of the Molecule

While a comprehensive, publicly available database of the spectra for 2-methyl-glycerol is not readily found, a commercial supplier confirms that the ¹H-NMR spectrum of their product corresponds to the assigned structure.[3] For the purpose of this guide, a predictive overview of the expected spectral features is provided, based on the known structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons would likely appear as a singlet. The methylene protons of the two primary alcohol groups would likely be non-equivalent and could appear as complex multiplets due to coupling with each other and the hydroxyl protons. The hydroxyl protons themselves would likely appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four distinct signals, one for each of the unique carbon atoms in the molecule. The carbon of the methyl group would appear at the highest field (lowest ppm). The two primary alcohol carbons and the quaternary carbon bearing the tertiary alcohol and the methyl group would appear at lower fields.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups. C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band would be expected in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 106. The fragmentation pattern would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), and other characteristic fragments resulting from cleavage adjacent to the oxygen atoms.

Applications in Research and Drug Development

While specific, documented applications of 2-methyl-glycerol in marketed pharmaceutical products are not abundant in the public domain, its physical properties suggest several potential uses that are of great interest to drug development professionals.

-

Solubilizing Agent: Its polyol structure and miscibility with both polar and some non-polar solvents suggest its potential as a co-solvent or solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[4][9] The presence of the methyl group could enhance its ability to interact with lipophilic drug molecules compared to glycerol.

-

Excipient in Formulations: Its viscosity and hygroscopic nature make it a candidate for use as a humectant and stabilizer in topical and oral liquid formulations. These properties can help to prevent the crystallization of drugs in solution and maintain the desired consistency of a product.

-

Monomer for Biodegradable Polymers: As a tri-functional alcohol, 2-methyl-glycerol can be used as a monomer or cross-linker in the synthesis of biodegradable polyesters and polyurethanes. These polymers have significant potential in controlled-release drug delivery systems and medical implants.[2]

Expert Insight: The structural similarity of 2-methyl-glycerol to glycerol, a well-established pharmaceutical excipient, makes it an intriguing candidate for further investigation. Its unique physical properties, stemming from the methyl substitution, may offer advantages in specific formulation challenges where fine-tuning of solubility, viscosity, and hygroscopicity is required. Researchers should consider its potential to form novel drug-excipient interactions that could enhance drug stability and bioavailability.

Conclusion

2-Methyl-glycerol is a polyol with a distinct set of physical properties that make it a compound of interest for both fundamental research and applied sciences, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its core physical characteristics, along with robust experimental protocols for their determination. By understanding the interplay between its molecular structure and physical behavior, researchers and drug development professionals can better harness the potential of 2-methyl-glycerol in creating innovative materials and effective drug delivery systems. The methodologies outlined herein provide a framework for the consistent and reliable characterization of this promising compound.

References

-

Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 2 g. Retrieved from [Link]

- Google Patents. (n.d.). WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol.

- Google Patents. (n.d.). CN103755523A - Preparation method for 2-methylallyl alcohol.

- Google Patents. (n.d.). WO2021053396A1 - Method for the preparation of a composition enriched in 2-methyl-but-2-ene and use for making a polymer.

- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

-

PubChem. (n.d.). Glycerol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Carl ROTH. (n.d.). 2-Methyl-1,2,3-propanetriol, 1 g. Retrieved from [Link]

-

PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of two-step synthesis of methyl methacrylate from isobutene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of glycerol. Retrieved from [Link]

-

MDPI. (n.d.). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). ISOLATION AND CHARACTERIZATION OF GLYCEROL BY TRANSESTERIFICATION OF USED COOKING OIL. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

NBE Therapeutics. (n.d.). 2-Methyl-Glycerol. Retrieved from [Link]

- Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.

-

ResearchGate. (n.d.). Catalysts for manufacturing methyl methacrylate from isobutylene. Retrieved from [Link]

-

Pharmedicine Journal. (2024, June 3). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Retrieved from [Link]

-

Scribd. (n.d.). Uses and Applications of Glycerol. Retrieved from [Link]

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate.

-

NIH. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Propanetriol, triformate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

NIST. (n.d.). Glycerin. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) glycerol and 1,2-propanediol mixture and (b).... Retrieved from [Link]

-

IISc. (n.d.). Heterogeneous catalytic oxidation of isobutylene in vapour-phase Ph.D. Thesis. Retrieved from [Link]

-

PubMed. (n.d.). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved from [Link]

-

YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

-

Protein NMR. (2012, October 31). 1,3-13C- and 2-13C-Glycerol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

Diagrams

Caption: Workflow for determining the hydroxyl value of 2-Methyl-Glycerol.

Caption: Potential applications of 2-Methyl-Glycerol in drug development.

Sources

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. 2-Methyl-1,2,3-propanetriol, 2 g, CAS No. 25245-58-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 4. pharmedicinejournal.com [pharmedicinejournal.com]

- 5. 2-Methyl-1,2,3-propanetriol, 1 g, CAS No. 25245-58-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. nbinno.com [nbinno.com]

- 7. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]

- 8. WO2014016491A1 - Synthesising of methyl propanediol from allyl alcohol - Google Patents [patents.google.com]

- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1,2,3-propanetriol molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Methyl-1,2,3-propanetriol

Authored by: A Senior Application Scientist

Abstract

2-Methyl-1,2,3-propanetriol, a structural analog of glycerol, presents a unique molecular scaffold with significant potential in polymer chemistry and pharmaceutical sciences. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The document outlines detailed protocols for synthesis and analysis, supported by authoritative references, to ensure scientific integrity and reproducibility.

Introduction: Unveiling a Versatile Triol

2-Methyl-1,2,3-propanetriol (CAS No: 25245-58-3) is a tri-hydroxy alcohol, or triol, that distinguishes itself from its parent compound, glycerol, by the presence of a methyl group at the central carbon atom. This seemingly minor substitution imparts significant changes to its steric and electronic properties, influencing its reactivity, solubility, and utility as a chemical intermediate. In drug development, the strategic introduction of a methyl group can modulate physicochemical properties, pharmacodynamics, and pharmacokinetic profiles of a lead compound.[1] This guide serves as a foundational resource for leveraging the unique attributes of this molecule in advanced chemical and pharmaceutical applications.

Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The defining characteristics of 2-Methyl-1,2,3-propanetriol are summarized below.

Structural and Chemical Identity

The molecule consists of a three-carbon propane backbone with hydroxyl (-OH) groups attached to each carbon. The central carbon (C2) is also bonded to a methyl (-CH3) group, making it a tertiary carbon.

-

IUPAC Name: 2-Methylpropane-1,2,3-triol

-

Synonyms: 2-Methyl-Glycerol, 1,2,3-Trihydroxy-2-methylpropane[2]

-

Molecular Formula: C₄H₁₀O₃[2]

-

SMILES: CC(CO)(CO)O[2]

Physicochemical Properties

The quantitative data below provides the necessary parameters for experimental design, including reaction temperature, solvent selection, and storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 106.12 g/mol | [2][3][4] |

| Appearance | Colorless, viscous liquid (expected) | Inferred from glycerol[5][6] |

| Boiling Point | 115 °C | [2][3][4] |

| Density | 1.217 g/cm³ | [2][3][4] |

| Flash Point | 145.8 °C | [2][3][4] |

| Storage Temperature | -20 °C or below | [3][4] |

Synthesis and Manufacturing

The synthesis of 2-Methyl-1,2,3-propanetriol can be approached through several routes. A prominent method involves a multi-step process starting from acrolein, which leverages common industrial feedstocks and well-understood reaction mechanisms like acetal formation, hydroformylation, and hydrogenation.[7]

Synthetic Workflow Overview

The chosen pathway is a robust and scalable method that builds the target molecule through a series of controlled chemical transformations. The logic behind this multi-step synthesis is to strategically build the carbon skeleton and introduce the required functional groups while minimizing side reactions.

Caption: Synthetic workflow for 2-Methyl-1,2,3-propanetriol from acrolein.

Detailed Experimental Protocol: Synthesis from Acrolein

This protocol is adapted from established industrial processes and provides a self-validating system for laboratory-scale synthesis.[7] The causality for each step is explained to provide deeper insight.

Step 1: Acetal Formation

-

Objective: To protect the aldehyde group of acrolein and activate the double bond for the subsequent hydroformylation step.

-

Procedure:

-

Charge a reaction vessel with an aliphatic diol (e.g., 1,3-butanediol) and an acidic catalyst (e.g., Dowex 50 resin).

-

Heat the mixture to approximately 85°C.

-

Slowly add acrolein to the mixture while maintaining the temperature. The reaction is exothermic.

-

Allow the reaction to proceed for 60 minutes.

-

The product, a cyclic acetal, is purified by distillation.

-

Step 2: Hydroformylation

-

Objective: To add a formyl group (CHO) and a hydrogen atom across the double bond of the cyclic acetal, extending the carbon chain.

-

Procedure:

-

In a high-pressure autoclave, combine the purified cyclic acetal with a rhodium complex catalyst.

-

Pressurize the autoclave with a mixture of carbon monoxide (CO) and hydrogen (H₂).

-

Heat the reaction to drive the hydroformylation, yielding a mixture of linear and branched aldehyde isomers.

-

Step 3: Hydrogenation and Hydrolysis

-

Objective: To reduce the newly formed aldehyde groups to primary alcohols and hydrolyze the acetal to reveal the diol structure, yielding the final triol.

-

Procedure:

-

Transfer the aldehyde mixture to a stirred autoclave.

-

Add water, Raney nickel catalyst, and an acidic ion-exchange resin (e.g., Dowex 50).[7]

-

Pressurize the vessel with hydrogen (e.g., 1500 psig H₂) and heat to 85°C for 60 minutes.[7]

-

This single step achieves both reduction of the aldehydes and hydrolysis of the cyclic acetal.

-

Step 4: Purification

-

Objective: To isolate the target 2-Methyl-1,2,3-propanetriol from other diols and byproducts.

-

Procedure:

Structural Elucidation and Analytical Methods

Confirming the molecular structure and purity of the synthesized compound is critical. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.

Spectroscopic Characterization Workflow

The following workflow is a standard, self-validating approach to confirm the identity and purity of the final product.

Caption: Standard analytical workflow for structural verification.

Predicted Spectroscopic Data

The following interpretations are based on the known structure of 2-Methyl-1,2,3-propanetriol and fundamental principles of spectroscopy.[8][9]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[9]

-